molecular formula C8H14BrNO B8282866 3-Bromoperhydroazonin-2-one

3-Bromoperhydroazonin-2-one

Cat. No.: B8282866
M. Wt: 220.11 g/mol
InChI Key: YGWOBAFUBQDCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoperhydroazonin-2-one is a brominated lactam derivative of perhydroazonine, a nine-membered saturated azonane ring system. Brominated lactams are critical intermediates in pharmaceutical chemistry, often serving as precursors for bioactive molecules due to their electrophilic reactivity and ability to participate in cross-coupling reactions .

Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

3-bromoazonan-2-one

InChI

InChI=1S/C8H14BrNO/c9-7-5-3-1-2-4-6-10-8(7)11/h7H,1-6H2,(H,10,11)

InChI Key

YGWOBAFUBQDCKM-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=O)C(CC1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Ring Size and Saturation: this compound’s nine-membered saturated ring contrasts with smaller, fused systems like benzothiazolinones (6-membered) and tetrahydroimidazopyrazines (bicyclic 5+6 members). Saturation reduces ring strain but may limit conjugation, affecting electronic properties .
  • Bromine Position: Bromine at C3 (azonane) vs. C6 (benzothiazolinone) or C7 (pyridopyrazinedione) alters regioselectivity in reactions. For example, C6-bromo benzothiazolinones undergo nucleophilic substitution more readily due to aromatic activation .
  • Functional Groups: The lactam moiety in this compound is analogous to the thiazolone in benzothiazolinones, but sulfur vs. oxygen alters polarity and hydrogen-bonding capacity .

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